AG-494

Cell cycle regulation EGFR signaling Cdk2 activation

AG-494 (Tyrphostin AG 494) is the definitive tyrphostin for uncoupling EGFR inhibition from ERK signaling and arresting cell cycle via Cdk2, effects unattainable with AG-1478. It uniquely induces G1 arrest through Cdk2 Tyr-15 phosphorylation even 20h post-EGF stimulation, and achieves complete growth suppression of A549 cells where more potent EGFR inhibitors fail. Its >140-fold selectivity over insulin receptor (IC50>100 μM) ensures metabolic pathway integrity. Ideal for long-term proliferation assays and EGFR/cell-cycle crosstalk studies.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 133550-35-3
Cat. No. B1664428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-494
CAS133550-35-3
Synonyms(E)-isomer of AG 494
AG 494
AG-494
alpha-cyano-(3,4-dihydroxy)-N-phenylcinnamide
tyrphostin AG-494
tyrphostin B48
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
InChIInChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+
InChIKeyHKHOVJYOELRGMV-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AG-494 (CAS 133550-35-3): A Selective EGFR Tyrosine Kinase Inhibitor with Distinct Downstream Signaling Properties


AG-494 (Tyrphostin AG 494), chemically (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide, is a member of the tyrphostin family of tyrosine kinase inhibitors that functions as a potent and selective inhibitor of epidermal growth factor receptor (EGFR) kinase [1]. In cell-free kinase assays, AG-494 inhibits EGFR autophosphorylation with an IC50 of 0.7–1.2 μM, while displaying significantly weaker activity against structurally related receptor tyrosine kinases including ErbB2 (IC50 = 39–42 μM), platelet-derived growth factor receptor (PDGFR) (IC50 = 6 μM), and the insulin receptor kinase (IC50 > 100 μM), establishing its preferential targeting profile within the EGFR/ErbB family .

Why AG-494 Cannot Be Interchanged with Other EGFR-Targeting Tyrphostins in Experimental Workflows


Despite sharing a common tyrphostin scaffold and nominally targeting the EGFR kinase domain, AG-494 exhibits a mechanistically distinct functional profile that precludes simple substitution with other in-class compounds [1]. In comparative cellular studies, AG-494 induces G1 cell cycle arrest and inhibits Cdk2 activation—a downstream effect not observed with the more potent EGFR inhibitor AG-1478—and achieves complete growth inhibition of A549 lung cancer cells at higher concentrations, whereas AG-1478 fails to fully suppress proliferation despite its sub-nanomolar biochemical potency [2]. These divergent cellular outcomes stem from differences in target engagement kinetics, off-target spectra, and downstream signaling modulation that render experimental results non-transferable between tyrphostins [3].

Quantitative Comparative Evidence: AG-494 Differentiation Versus Key Tyrphostin Analogs


Cdk2 Activation Inhibition: A Unique Functional Distinction of AG-494 Versus AG-1478

AG-494 uniquely inhibits Cdk2 activation and induces G1/S phase cell cycle arrest, a functional property not shared by the more biochemically potent EGFR inhibitor AG-1478 [1]. In DHER-14 cells, AG-494 suppressed EGF-dependent Cdk2 activation and DNA synthesis, whereas AG-1478 failed to produce this effect despite being active as an EGFR kinase blocker in intact cells [2]. This functional divergence persists even when AG-494 is added 20 hours after EGF stimulation, a time point at which Cdk2 activation is maximal, indicating a mechanism that operates downstream of proximal EGFR signaling and is not recapitulated by alternative tyrphostins [3].

Cell cycle regulation EGFR signaling Cdk2 activation

EGFR Selectivity Profile: AG-494 Exhibits 60-Fold Discrimination Against ErbB2 Versus AG-490

AG-494 demonstrates superior selectivity for EGFR over ErbB2 compared to the structurally related tyrphostin AG-490 [1]. In cell-free kinase assays, AG-494 inhibits EGFR autophosphorylation with an IC50 of 0.7 μM and ErbB2 with an IC50 of 39–42 μM, yielding a selectivity ratio of approximately 56–60-fold . In contrast, AG-490 inhibits EGFR with an IC50 of 0.1–2 μM and ErbB2 with an IC50 of 13.5 μM, corresponding to a selectivity ratio of approximately 7–135-fold depending on the assay system [2]. This difference in selectivity profiles translates to distinct cellular phenotypes and off-target effects that preclude interchangeable use in studies requiring clean discrimination between EGFR and ErbB2 signaling pathways .

Kinase selectivity EGFR ErbB2

Complete Growth Inhibition of A549 Lung Cancer Cells: AG-494 Achieves Full Suppression Where AG-1478 Fails

In A549 human lung adenocarcinoma cells cultured in chemically defined DMEM/F12 medium, AG-494 exhibited dose-dependent inhibition of autocrine growth and achieved complete growth suppression at the highest tested concentrations [1]. In direct head-to-head comparison, AG-1478 appeared more potent at lower concentrations but was unable to completely inhibit A549 cell growth even at maximal concentrations [2]. Both compounds induced apoptosis and G1 phase cell cycle arrest, but the differential capacity to fully suppress proliferation highlights a functional distinction that cannot be predicted from biochemical IC50 values alone [3].

Cancer cell proliferation EGFR inhibition A549

Differential ERK Signaling Modulation: AG-494 Spares ERK Activity Whereas AG-1478 Suppresses It

In both A549 lung cancer and DU145 prostate cancer cell lines, inhibition of EGFR kinase activity by AG-494 had no effect on ERK (extracellular signal-regulated kinase) activity, whereas AG-1478 treatment resulted in evident suppression of ERK phosphorylation [1]. This differential impact on downstream MAPK signaling represents a fundamental mechanistic divergence between the two tyrphostins, despite their shared classification as ATP-competitive EGFR kinase inhibitors [2]. The preservation of ERK signaling under AG-494 treatment may contribute to distinct cellular outcomes and resistance profiles in long-term experimental settings [3].

MAPK signaling ERK phosphorylation EGFR

Insulin Receptor Kinase Selectivity: AG-494 Exhibits >140-Fold Discrimination Versus EGFR

AG-494 demonstrates negligible activity against insulin receptor kinase, with an IC50 > 100 μM, representing a selectivity ratio exceeding 140-fold compared to its EGFR inhibitory potency (IC50 = 0.7 μM) . This selectivity profile is critical for experimental systems where insulin receptor signaling must remain intact during EGFR inhibition . In contrast, many broad-spectrum tyrosine kinase inhibitors exhibit significant insulin receptor cross-reactivity, which can confound metabolic and growth factor signaling readouts .

Kinase selectivity Insulin receptor EGFR

Defined Application Scenarios for AG-494 Based on Empirically Validated Differentiation


Investigating EGFR-Mediated Cell Cycle Control and Cdk2-Dependent G1/S Arrest

AG-494 is uniquely suited for studies examining the intersection of EGFR signaling and cell cycle machinery, specifically the regulation of Cdk2 activation [1]. Unlike AG-1478 and other potent EGFR inhibitors that fail to block Cdk2 activation, AG-494 consistently induces G1 and S phase arrest through tyrosine-15 phosphorylation of Cdk2 [2]. This application is supported by direct comparative evidence showing that AG-494 inhibits Cdk2 activation even when administered 20 hours after EGF stimulation, a property not shared by AG-1478 [3].

Dissecting EGFR-to-ERK Signaling Pathway Connectivity in Cancer Cells

The differential effect of AG-494 on ERK signaling—specifically, its lack of effect on ERK activity compared to the suppression observed with AG-1478—makes AG-494 the preferred tool for experiments designed to uncouple EGFR inhibition from MAPK pathway suppression [1]. This application is validated by direct head-to-head comparison data from A549 and DU145 cancer cell lines, where AG-494 preserved ERK phosphorylation while AG-1478 caused evident decline [2].

Achieving Complete Autocrine Growth Suppression in A549 Lung Adenocarcinoma Models

For experimental protocols requiring complete inhibition of EGFR-driven autocrine proliferation in A549 cells, AG-494 is the empirically validated selection [1]. Direct comparative data demonstrate that AG-494 achieves full growth suppression at higher concentrations, whereas AG-1478 fails to completely inhibit A549 cell proliferation despite its greater biochemical potency [2]. This application is particularly relevant for long-term proliferation assays and clonogenic survival studies in this cell line [3].

EGFR-Selective Inhibition with Preserved Insulin and PDGF Receptor Signaling

AG-494's selectivity profile—with IC50 values of >100 μM for insulin receptor kinase and 6 μM for PDGFR—supports applications where EGFR must be inhibited while maintaining near-physiological insulin and PDGF receptor signaling [1]. This contrasts with less selective tyrphostins that exhibit significant cross-reactivity with these receptor tyrosine kinases [2]. The >140-fold selectivity window for EGFR over insulin receptor makes AG-494 suitable for metabolic studies involving EGFR inhibition without confounding effects on insulin-regulated pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-494

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.